molecular formula C14H11NOS B156027 10-Acetylphenothiazine CAS No. 1628-29-1

10-Acetylphenothiazine

Cat. No. B156027
CAS RN: 1628-29-1
M. Wt: 241.31 g/mol
InChI Key: DNVNQWUERFZASD-UHFFFAOYSA-N
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Description

Stability of 10-Acetylphenothiazine

The stability of 10-acetylphenothiazine has been a subject of interest due to its degradation kinetics and the identification of its degradation products. The study found that the degradation products did not contain the acetyl group, suggesting a specific hydrolysis process. The degradation rate was shown to be independent of oxygen but was significantly influenced by pH levels. This indicates that the hydrolysis of 10-acetylphenothiazine is catalyzed by hydrogen ions, leading to the formation of phenothiazine, which can then be oxidized. The experimental data supported the hypothesis that the degradation process is consistent with hydrogen-ion-catalyzed hydrolysis .

Synthesis of 3,7-Diamino-10-Acetylphenothiazine

In the quest for pharmacologically active substances, the synthesis of 3,7-diamino-10-acetylphenothiazine was carried out. This compound was synthesized as a precursor for further chemical modifications, aiming to produce substances with high pharmacological activity. The research was motivated by the discovery that certain phenothiazine derivatives exhibit significant antiarrhythmic properties, surpassing those of well-known drugs such as quinidine and novocainamide. One such derivative, ethyl 10-(B-morpholinopropionyl)phenothiazine-2-carbamate, known as ethmozine, has been used in medical practice to treat various cardiac arrhythmias .

Molecular Structure Analysis of 10-Acetylphenothiazine Derivatives

A series of 10-acetylphenothiazine derivatives were synthesized, specifically 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives. The structural elucidation of these compounds was achieved through various spectroscopic techniques, including UV, IR, and 1H-NMR, as well as microanalysis. These methods provided detailed insights into the molecular structure of the synthesized compounds .

Chemical Reactions and Anticholinergic Activity

The chemical reactions involved in the synthesis of the phenothiazine derivatives were explored, particularly the reaction of 10-chloroacetylphenothiazine with potassium salt of N,N-disubstituted dithiocarbamic acid derivatives. The anticholinergic activity of these compounds was evaluated by measuring the inhibition of acetylcholine, using atropine sulfate as a control. The results of this study provided a correlation between the structure of the synthesized compounds and their biological activity, contributing to the understanding of how structural changes can affect pharmacological properties .

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of 10-acetylphenothiazine, the stability study and the synthesis of its derivatives indirectly provide information on its reactivity and potential applications. The stability study, for instance, reveals how the compound behaves under different pH conditions, which is crucial for understanding its shelf life and suitability for various pharmaceutical formulations. The synthesis papers highlight the compound's versatility as a precursor for creating a range of derivatives with potential therapeutic uses.

Scientific Research Applications

Synthon in Heterocyclic Synthesis

10-Acetylphenothiazine and its derivatives, like 2-acetylphenothiazines, serve as vital intermediates in the synthesis of various heterocyclic systems. These compounds are useful in creating novel and synthetically valuable heterocycles, including isoxazole, pyrazole, pyrimidine, and others, which have diverse applications in pharmaceutical and chemical research (Gouda et al., 2016).

Computational Study in Enzyme Inhibition

Computational studies have investigated the role of azaphenothiazine analogs, related to 10-acetylphenothiazine, in inhibiting enzymes like Acetylcholine esterase. These studies are important for drug discovery and development, especially in understanding the molecular interactions and predicting the physicochemical properties of potential drug candidates (Premavathi et al., 2023).

Role in Lithium-Ion Batteries

10-Acetylphenothiazine has been identified as a stable redox shuttle additive in lithium-ion batteries. It contributes to overcharge and overdischarge protection, showcasing its versatility beyond pharmaceutical applications. This discovery opens avenues for the use of phenothiazine derivatives in enhancing the safety and efficiency of energy storage devices (Buhrmester et al., 2006).

properties

IUPAC Name

1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNQWUERFZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167473
Record name Methyl phenothiazin-10-yl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

10-Acetylphenothiazine

CAS RN

1628-29-1
Record name 1-(10H-Phenothiazin-10-yl)ethanone
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Record name 10-Acetylphenothiazine
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Record name 10-Acetylphenothiazine
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Record name Methyl phenothiazin-10-yl ketone
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Record name Methyl phenothiazin-10-yl ketone
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Record name 10-ACETYLPHENOTHIAZINE
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Synthesis routes and methods I

Procedure details

20 g (0.1 mol) of phenothiazine followed by 14.3 ml (2 eq.) of acetyl chloride are added to a 500 ml flask containing 200 ml of toluene. The heterogeneous reaction mixture is stirred for 1 hour at 50° C. After concentration to dryness, the precipitate is taken up in a minimum of isopentane and filtered. After drying, 24 g of a beige solid is obtained with a quantitative yield. Melting point: 210-211° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The 10-acetylphenothiazine of formula (5) was synthesized by the following method. A 200-ml four-neck flask was loaded with 19.93 g (0.1 mole) of phenothiazine, 15.31 g (0.15 mole) of acetic anhydride, and 40 g of xylene, and the contents were subjected to heating under reflux conditions for 6 hours. The reaction liquid was cooled, the precipitate was separated by filtering, and the product washed with methanol. As a result, 22.6 g of 10-acetylphenothiazine having a molecular weight of 241.3 were obtained.
Quantity
19.93 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
H Roseboom, AD Förch - Journal of Pharmaceutical Sciences, 1979 - Elsevier
The degradation kinetics of 10-acetylphenothiazine were studied after isolation and identification of its degradation products, phenothiazine, phenothiazine-5-oxide, 3H-phenothiazine-3…
Number of citations: 4 www.sciencedirect.com
H Gilman, RD Nelson - Journal of the American Chemical Society, 1953 - ACS Publications
… gave 50% of the oxide; 10-acetylphenothiazine gave a 19% yield of 10-acetylphenothiazine-5-oxide, as … The mixedmelting point with the 10acetylphenothiazine-5-oxide prepared by the …
Number of citations: 44 pubs.acs.org
A Burger, JB CLEMENTS - The Journal of Organic Chemistry, 1954 - ACS Publications
… We have chloroacetylated 10-acetylphenothiazine and have found that the chloroacetyl group enters the expected 2-position, as shown by degradation to phenothiazine-2-carboxylic …
Number of citations: 18 pubs.acs.org
BD Podolešov - Croatica Chemica Acta, 1968 - hrcak.srce.hr
… 10-acetylphenothiazine, 10-chloroacetylphenothiazine and 10-dichloroacetylphenothiazine has been attempted. It was found that 10-acetylphenothiazine … of 10-acetylphenothiazine-5-…
Number of citations: 5 hrcak.srce.hr
L Moshurchak, C Buhrmester, J Dahn - ECS Meeting Abstracts, 2006 - iopscience.iop.org
… The molecules anisole and 10-acetylphenothiazine (APT) are two molecules that show non-ideal shuttling behavior. Both anisole and APT show moderate success as redox shuttles …
Number of citations: 0 iopscience.iop.org
GA Khutornenko, NS Panshina… - Pharmaceutical Chemistry …, 1976 - Springer
… synthesized 3,7-diamlno-10acetylphenothiazine as a starting material. This … 10-acetylphenothiazine which we prepared in [4]. This was reduced to 3,7-diamino-10-acetylphenothiazine …
Number of citations: 3 link.springer.com
GA Khutornenko, NS Panshina… - Pharmaceutical Chemistry …, 1976 - Springer
… In contrast to 3,7-diamtnophenothiazine and 3,7-diamino-10-acetylphenothiazine-5-oxide [3], the diamine I is more stable to the action of atmospheric oxygen and may be stored as the …
Number of citations: 3 link.springer.com
GA Khutornenko, NS Panshina… - Chemistry of Heterocyclic …, 1972 - Springer
… A method was developed for the preparation of 3,7-diamino-10-acetylphenothiazine 5-oxide by the reduction of 3,7-din~tro-10-aeetylphenothiazine 5-oxide with hydrazine hydrate in …
Number of citations: 1 link.springer.com
C Buhrmester, L Moshurchak, RL Wang… - Journal of the …, 2006 - iopscience.iop.org
… The molecules 10-methylphenothiazine, 10-ethylphenothiazine, 3-chloro-10-methylphenothiazine, 10-isopropylphenothiazine, and 10-acetylphenothiazine are shown to be stable …
Number of citations: 152 iopscience.iop.org
Z Gomurashvili, JV Crivello - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
… On the other hand, oxidizing 10-acetylphenothiazine to the corresponding sulfone does not have a major effect on the behavior of this compound as a photosensitizer (Fig. 8), indicating …
Number of citations: 93 onlinelibrary.wiley.com

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